molecular formula C14H21BrClNO B1527398 3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride CAS No. 1220030-46-5

3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride

Cat. No.: B1527398
CAS No.: 1220030-46-5
M. Wt: 334.68 g/mol
InChI Key: ZSZKVEZOGVNIMA-UHFFFAOYSA-N
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Description

3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride (CAS: 1219967-88-0) is a halogenated piperidine derivative with the molecular formula C₁₃H₁₉BrClNO and a molecular weight of 320.655 g/mol . Its structure consists of a piperidine ring substituted at the 3-position with a phenoxymethyl group bearing a bromine atom at the 2-position and an ethyl group at the 4-position of the aromatic ring. The hydrochloride salt enhances its stability and solubility for research applications, particularly in medicinal chemistry and material science .

Properties

IUPAC Name

3-[(2-bromo-4-ethylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c1-2-11-5-6-14(13(15)8-11)17-10-12-4-3-7-16-9-12;/h5-6,8,12,16H,2-4,7,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZKVEZOGVNIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC2CCCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride typically involves the following steps:

    Bromination: The starting material, 4-ethylphenol, undergoes bromination to introduce a bromine atom at the 2-position, forming 2-bromo-4-ethylphenol.

    Etherification: The brominated phenol is then reacted with piperidine in the presence of a base to form 3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the piperidine derivative to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while reduction can lead to the formation of phenols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

    Substitution: Formation of substituted piperidine derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of phenols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenoxymethyl Piperidine Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents on Phenoxy Ring Key Differences
3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride 1219967-88-0 C₁₃H₁₉BrClNO 320.65 2-Bromo, 4-Ethyl Reference compound
3-[(2-Bromo-4-methylphenoxy)methyl]piperidine hydrochloride 1185303-89-2 C₁₃H₁₉BrClNO 320.65 2-Bromo, 4-Methyl Methyl instead of ethyl at 4-position
3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride 1220016-63-6 C₁₄H₂₁BrClNO 334.68 4-Bromo, 2-Methyl Ethyl linker between phenoxy and piperidine
3-[(2-Chloro-5-methylphenoxy)methyl]piperidine hydrochloride - C₁₃H₁₉Cl₂NO 276.20 2-Chloro, 5-Methyl Bromine replaced with chlorine; altered substitution pattern
3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine hydrochloride 1289386-70-4 C₁₃H₁₈Cl₂FNO 294.19 2-Chloro, 6-Fluoro Bromine replaced with chlorine/fluorine; benzyloxy linker

Key Observations :

  • Substituent Effects : The bromine atom in the reference compound increases molecular weight and may enhance lipophilicity compared to chlorine/fluorine analogs. Ethyl and methyl groups at the 4-position influence steric bulk and electronic properties .

Pharmacological Analogs: Paroxetine Derivatives

Paroxetine hydrochloride (an SSRI antidepressant) and its related compounds share structural similarities with the target molecule, particularly in the piperidine-phenoxy scaffold.

Table 2: Comparison with Paroxetine-Related Compounds
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
USP Paroxetine Related Compound A - C₁₉H₂₁NO₃·HCl 347.84 4-Methoxyphenyl substitution
USP Paroxetine Related Compound B - C₁₉H₂₀FNO₃·HCl 365.83 4-Fluorophenyl substitution
Reference Compound (This Work) 1219967-88-0 C₁₃H₁₉BrClNO 320.65 Bromo-ethylphenoxy substitution

Key Observations :

  • Functional Group Impact : Paroxetine derivatives prioritize fluorine or methoxy groups for SSRI activity, whereas bromine in the reference compound may confer distinct electronic or steric properties for alternative applications .
  • Molecular Weight : The reference compound is lighter (320.65 vs. 347–365 g/mol), suggesting differences in bioavailability or target specificity.

Key Observations :

  • The reference compound lacks comprehensive toxicological data compared to more extensively studied analogs like 4-(Diphenylmethoxy)piperidine Hydrochloride.
  • Chlorine-substituted analogs (e.g., 1289386-70-4) may pose different handling risks due to altered reactivity .

Biological Activity

3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring connected to a phenoxy group, which is substituted with a bromine atom at the 2-position and an ethyl group at the 4-position of the phenyl ring. Its molecular formula is C14_{14}H18_{18}BrClNO, and it has a CAS number of 1220030-46-5. The presence of these functional groups contributes to its potential applications in various fields, including medicinal chemistry and biological research .

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes, thereby modulating their activity . Key aspects include:

  • Binding Affinity : The bromine atom and the piperidine ring play crucial roles in binding affinity and reactivity.
  • Target Interaction : It can interact with various biological targets, potentially influencing receptor activity or enzyme function.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in receptor studies. Some reported activities include:

  • Analgesic Properties : Investigated for potential pain-relieving effects.
  • Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation .

Table 1: Summary of Biological Activities

Activity Description References
AnalgesicPotential pain relief effects
Anti-inflammatoryMay reduce inflammation
Ligand in Receptor StudiesInvestigated for binding affinity to receptors

Case Studies and Research Findings

Research has explored the compound's interactions with various biological systems. Notable findings include:

  • Receptor Binding Studies : Initial investigations have shown that the compound can bind selectively to certain receptors, which may lead to modulation of biological pathways .
  • Synthesis and Evaluation : The compound has been synthesized through various methods, highlighting its versatility as an intermediate in organic synthesis. Studies have evaluated its effectiveness as a ligand in receptor studies, suggesting further pharmacological investigations are warranted .
  • Comparative Studies : Comparative analyses with structurally similar compounds indicate that the bromine atom significantly influences the compound's reactivity and pharmacological profile compared to chloro or fluoro counterparts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride
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3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride

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